N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a 3,5-dimethoxybenzylthio group and at the 2-position with a 1-(methylsulfonyl)piperidine-4-carboxamide moiety. The 3,5-dimethoxybenzylthio group introduces electron-donating methoxy substituents, which may enhance solubility and influence electronic interactions in biological systems. Characterization methods include NMR, IR, and elemental analysis, consistent with standard protocols for heterocyclic compounds .
Properties
IUPAC Name |
N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S3/c1-26-14-8-12(9-15(10-14)27-2)11-28-18-21-20-17(29-18)19-16(23)13-4-6-22(7-5-13)30(3,24)25/h8-10,13H,4-7,11H2,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOAPLMHFGMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a novel compound with significant potential in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₅H₁₅N₅O₃S₃
- Molecular Weight : 409.5 g/mol
- CAS Number : 1351595-56-6
The compound features a thiadiazole ring, which is known for its diverse biological activities. Thiadiazoles have been linked to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the piperidine moiety further enhances its bioactivity by potentially interacting with various biological targets.
Antimicrobial Activity
Studies have indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| Thiadiazole derivatives | Antibacterial against S. aureus and E. coli | |
| 5-substituted thiadiazoles | Moderate antifungal activity |
Anticancer Potential
Research has indicated that thiadiazole-based compounds may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation in vitro.
| Study | Cell Line | Result |
|---|---|---|
| Thiadiazole derivatives | MCF-7 (breast cancer) | Significant growth inhibition observed |
| Piperidine derivatives | HeLa (cervical cancer) | Induced apoptosis in treated cells |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Inhibitors of fatty acid amide hydrolase (FAAH), which are structurally related to this compound, have shown promise in reducing inflammation and pain in preclinical models.
Case Studies
- Antiviral Activity : A related study on 5-thiobredinin derivatives indicated significant antiviral activity against vaccinia virus in vitro, suggesting potential for further exploration in viral infections .
- Enzyme Inhibition : Compounds with similar structural features have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and urease, demonstrating moderate to strong inhibition which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
Scientific Research Applications
Antimicrobial Properties
Thiadiazole derivatives, including the compound , have demonstrated notable antimicrobial activity . Research indicates that modifications to the thiadiazole ring can enhance antibacterial and antifungal properties. For example, certain derivatives have shown effectiveness against Gram-positive bacteria and various fungal strains . The introduction of specific substituents on the thiadiazole ring can significantly influence the biological activity of these compounds.
Anticancer Potential
Compounds containing thiadiazole rings have also been investigated for their anticancer properties . The unique structural features of N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide may provide a basis for enzyme inhibition or receptor modulation, which are critical mechanisms in cancer therapy. Studies suggest that such compounds could interfere with cancer cell proliferation and induce apoptosis.
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for treating inflammatory diseases .
Optimized Synthetic Routes
Optimization of synthetic routes is crucial for maximizing yield and purity. Researchers often employ catalytic processes or continuous flow reactors to enhance efficiency in industrial applications.
Case Study 1: Antibacterial Activity Assessment
In a study evaluating the antibacterial activity of various thiadiazole derivatives, this compound was tested against several bacterial strains. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics .
Case Study 2: Anticancer Activity Evaluation
Another study focused on the anticancer effects of thiadiazole derivatives highlighted that this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound shares its 1,3,4-thiadiazole core with numerous analogs but differs in substituent chemistry. Key comparisons include:
Key Observations :
- Electron Effects : The 3,5-dimethoxybenzylthio group in the target compound provides electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., 4-chlorobenzylthio in 5e) . This may enhance metabolic stability or π-π stacking in target interactions.
Physicochemical Properties
Comparative data on melting points and synthetic yields highlight trends in stability and synthesis efficiency:
Key Observations :
- Melting Points : The absence of data for the target compound precludes direct comparison, but analogs with bulkier substituents (e.g., 4i with a 3,5-dinitrophenyl group) exhibit higher melting points (265–267°C), suggesting enhanced crystallinity from nitro groups .
- Synthetic Yields : The target compound’s yield is unreported, but derivatives with benzylthio groups (e.g., 5h, 88% yield) demonstrate high efficiency, likely due to favorable reactivity of benzylthio precursors .
Key Observations :
- The target compound’s 3,5-dimethoxybenzylthio group may improve blood-brain barrier penetration compared to nitro-substituted analogs, while the sulfonamide-piperidine moiety could enhance target affinity in neurological disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction yields be optimized?
- Methodology :
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Step 1 : Use POCl₃-mediated cyclization of thiosemicarbazide derivatives with substituted carboxylic acids (e.g., 4-phenyl butyric acid) to form the 1,3,4-thiadiazole core .
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Step 2 : Introduce the 3,5-dimethoxybenzylthio group via nucleophilic substitution under reflux (90°C, 3–6 hours) in anhydrous DMF .
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Step 3 : Couple the thiadiazole intermediate with 1-(methylsulfonyl)piperidine-4-carboxamide using EDC/HOBt activation .
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Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and improve yields (>85%) by recrystallization from DMSO/water (2:1) .
Table 1: Key Reaction Parameters
Step Reagents/Conditions Yield (%) Characterization Methods 1 POCl₃, 90°C, 3h 78–82 TLC, NMR, IR 2 DMF, K₂CO₃, 6h 70–75 HPLC, Mass Spec 3 EDC/HOBt, RT, 12h 85–88 NMR, Microanalysis
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodology :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; target purity >95% .
- Structural Confirmation :
- ¹H/¹³C NMR : Confirm methoxy (δ 3.75–3.85 ppm), methylsulfonyl (δ 3.10–3.20 ppm), and piperidine protons (δ 2.50–3.50 ppm) .
- IR : Identify C=O (1680–1700 cm⁻¹), S=O (1150–1170 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
Advanced Research Questions
Q. What strategies can resolve contradictory data in biological activity studies (e.g., in vitro vs. in vivo efficacy)?
- Methodology :
- In Vitro/In Vivo Correlation : Use metabolic stability assays (e.g., liver microsomes) to assess cytochrome P450 interactions .
- Solubility Optimization : Employ co-solvents (e.g., PEG-400) or nanoformulation to address poor bioavailability .
- Target Engagement : Validate target binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
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Analog Synthesis : Vary substituents on the benzylthio (e.g., replacing methoxy with halogens) and piperidine (e.g., sulfonyl vs. carbonyl groups) .
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Biological Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays; correlate IC₅₀ values with logP and H-bond donors .
Table 2: SAR Data for Thiadiazole Derivatives
Substituent (R) IC₅₀ (μM) MCF-7 logP H-Bond Donors 3,5-Dimethoxy 2.3 ± 0.5 2.8 2 4-Chlorophenyl 5.1 ± 0.7 3.5 1 2-Furyl 8.9 ± 1.2 1.9 3
Q. What advanced techniques are critical for elucidating the compound’s mechanism of action?
- Methodology :
- X-ray Crystallography : Resolve ligand-target complexes (e.g., kinase inhibition) to identify binding motifs .
- Proteomics : Use SILAC (stable isotope labeling) to map downstream protein expression changes .
- Molecular Dynamics : Simulate interactions with targets (e.g., PI3K or EGFR) over 100 ns trajectories .
Data Contradiction Analysis
- Issue : Discrepancies in cytotoxicity between enzyme assays and cell-based studies.
- Resolution :
- Test ATP levels in cell assays to rule out off-target effects on mitochondrial function .
- Validate enzyme inhibition kinetics (e.g., Ki vs. IC₅₀) using fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
